The absence of the C5-trifluoromethyl group in imidazole-2-carbaldehyde leads to poor reactivity and reduced biological activity. 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde provides the exact electronic environment for high-yield synthesis of potent kinase and HCV inhibitors. • Quantifiable potency advantage: 5-CF3 analogs show superior efficacy over chloro/methyl in HCV NS5B inhibition. • Validated in TAK1 kinase inhibitor programs achieving low-nM activity. • Used in agrochemical fungicide development for metabolically robust agents. Reliable supply with consistent quality.
5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde is a functionalized heterocyclic compound essential for synthesizing advanced pharmaceutical and agrochemical agents. The imidazole core is a privileged structure in medicinal chemistry, and the addition of a trifluoromethyl (CF3) group at the 5-position significantly modifies its electronic properties, lipophilicity, and metabolic stability. This strategic fluorination enhances the electrophilicity of the aldehyde and modulates the acidity of the imidazole N-H proton, making it a highly reactive and specific intermediate for complex molecular assembly.
Substituting 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde with its non-fluorinated parent (imidazole-2-carbaldehyde) or analogs with other substituents (e.g., chloro, methyl) is a critical process risk. The potent electron-withdrawing nature of the C5-trifluoromethyl group is fundamental to its synthetic utility and the performance of its derivatives. This specific substitution pattern dictates the reactivity of the C2-aldehyde, modulates the pKa of the imidazole ring for subsequent reactions, and provides a specific steric and electronic profile essential for high-affinity binding in biological targets. Replacing it with a less- or differently-functionalized analog can lead to failed reactions, lower yields, or a complete loss of desired activity in the final product.
In the development of potent HCV NS5B polymerase inhibitors, a direct, head-to-head comparison demonstrated the critical contribution of the 5-trifluoromethyl group. A derivative synthesized from 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde exhibited an IC50 of 0.017 µM. In contrast, the analogous compound prepared from 5-chloro-1H-imidazole-2-carbaldehyde was less potent, with an IC50 of 0.040 µM.
| Evidence Dimension | Inhibitory Potency (IC50) |
| Target Compound Data | 0.017 µM (Derivative of 5-CF3-imidazole-2-carbaldehyde) |
| Comparator Or Baseline | 0.040 µM (Derivative of 5-Chloro-imidazole-2-carbaldehyde) |
| Quantified Difference | 2.35-fold higher potency |
| Conditions | HCV NS5B polymerase enzymatic assay |
This demonstrates that selecting the 5-CF3 precursor directly translates to a more potent final compound, a critical factor in lead optimization and drug candidate selection.
This aldehyde is a documented key intermediate in the synthesis of potent inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1), a target in oncology and inflammatory diseases. Patent literature from Genentech/Plexxikon details the use of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde to construct advanced inhibitors. The resulting compounds demonstrate high potency, with TAK1 IC50 values in the low-nanomolar range (e.g., 1-100 nM for Example 16).
| Evidence Dimension | Final Compound Potency (IC50) |
| Target Compound Data | 1-100 nM (for TAK1 inhibitor derived from the target compound) |
| Comparator Or Baseline | General class of non-fluorinated or alternatively substituted precursors, which typically yield less potent inhibitors. |
| Quantified Difference | Achieves low-nanomolar potency required for viable drug candidates. |
| Conditions | Synthesis of TAK1 inhibitors as described in patent literature. |
Procuring this specific building block provides a validated and reliable route to a class of high-potency kinase inhibitors, reducing risk in medicinal chemistry campaigns.
The strong electron-withdrawing effect of the 5-CF3 group significantly increases the electrophilicity of the aldehyde at the 2-position compared to non-fluorinated imidazole-2-carbaldehyde. This intrinsic electronic property facilitates key synthetic transformations such as reductive aminations and condensations, often allowing for milder reaction conditions, shorter reaction times, and higher yields in the formation of Schiff bases and subsequent derivatives.
| Evidence Dimension | Chemical Reactivity |
| Target Compound Data | High electrophilicity at C2-aldehyde |
| Comparator Or Baseline | Lower electrophilicity of imidazole-2-carbaldehyde or 5-alkyl-imidazole-2-carbaldehydes |
| Quantified Difference | Qualitatively higher reactivity, enabling more efficient bond formation. |
| Conditions | Standard condensation and reductive amination reactions. |
For process scale-up and library synthesis, this enhanced reactivity can improve throughput and overall process efficiency, justifying the selection of a more specialized reagent.
This compound is the right choice when aiming to maximize the potency of heterocyclic drug candidates. As evidenced by the development of HCV NS5B inhibitors, the 5-CF3 group provides a quantifiable potency advantage over other halides like chlorine, making it a superior precursor for the final stages of lead optimization where small structural changes are critical.
For research programs targeting kinases like TAK1, this aldehyde serves as a validated starting material for building molecules with low-nanomolar efficacy. Its use is established in synthetic routes leading to potent inhibitors, making it a reliable choice for medicinal chemists seeking to reproduce or build upon existing successful scaffolds.
The utility of this building block extends to agrochemical research, where it has been incorporated into novel fungicidal compounds. Its selection is indicated when the goal is to create metabolically robust and highly active agents, leveraging the known benefits of the trifluoromethyl group for modulating bioactivity and physicochemical properties in non-pharmaceutical applications.